![molecular formula C5H9CuSi B14641384 Copper, [(trimethylsilyl)ethynyl]- CAS No. 53210-13-2](/img/structure/B14641384.png)
Copper, [(trimethylsilyl)ethynyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper, [(trimethylsilyl)ethynyl]- is an organosilicon compound with the molecular formula (CH₃)₃SiC≡CH. This compound is known for its unique properties and applications in various fields of chemistry and industry. It is a colorless liquid that is used as a source of ethynyl groups in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Copper, [(trimethylsilyl)ethynyl]- can be synthesized through various methods. One common method involves the reaction of trimethylsilylacetylene with copper(I) chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the copper(I) species. The product is then purified by distillation or chromatography .
Industrial Production Methods
In industrial settings, the production of Copper, [(trimethylsilyl)ethynyl]- often involves large-scale reactions using similar methods as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The compound is then packaged and stored under inert conditions to maintain its stability.
Analyse Des Réactions Chimiques
Types of Reactions
Copper, [(trimethylsilyl)ethynyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) species and other oxidation products.
Reduction: It can be reduced to form copper(0) species.
Substitution: The trimethylsilyl group can be substituted with other functional groups through reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides and amines can react with the compound under mild conditions.
Major Products Formed
Oxidation: Copper(II) oxide and other copper(II) compounds.
Reduction: Copper metal and trimethylsilyl-substituted products.
Substitution: Various substituted ethynyl compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Copper, [(trimethylsilyl)ethynyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of advanced materials, including coatings, adhesives, and electronic components.
Mécanisme D'action
The mechanism of action of Copper, [(trimethylsilyl)ethynyl]- involves its ability to participate in various chemical reactions due to the presence of the ethynyl group. The trimethylsilyl group provides stability and enhances the reactivity of the ethynyl group. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding and coordination chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilylacetylene: Similar in structure but lacks the copper component.
Copper(I) acetylide: Contains copper but lacks the trimethylsilyl group.
Ethynyltrimethylsilane: Similar structure but without the copper atom.
Uniqueness
Copper, [(trimethylsilyl)ethynyl]- is unique due to the combination of the copper atom and the trimethylsilyl-ethynyl group. This combination imparts unique reactivity and stability, making it valuable in various chemical and industrial applications.
Propriétés
Numéro CAS |
53210-13-2 |
|---|---|
Formule moléculaire |
C5H9CuSi |
Poids moléculaire |
160.76 g/mol |
Nom IUPAC |
copper(1+);ethynyl(trimethyl)silane |
InChI |
InChI=1S/C5H9Si.Cu/c1-5-6(2,3)4;/h2-4H3;/q-1;+1 |
Clé InChI |
GWMBVNVEZQIZDS-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#[C-].[Cu+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



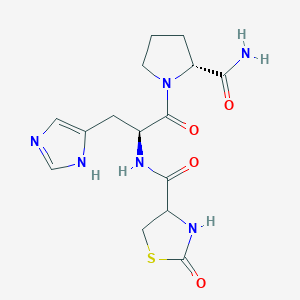
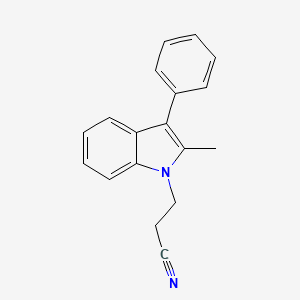
![2,6,6-Trimethylbicyclo[3.2.0]hept-2-ene](/img/structure/B14641338.png)
![(1E)-N',2-Dimethyl-N-[3-(trifluoromethyl)phenyl]propanimidamide](/img/structure/B14641345.png)
![1-[4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14641357.png)
![Benzene, 1,1'-thiobis[4-[(4-nitrophenyl)thio]-](/img/structure/B14641359.png)

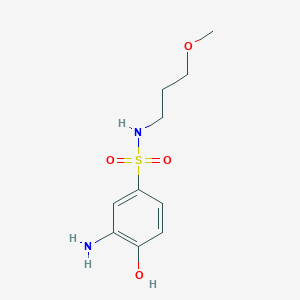
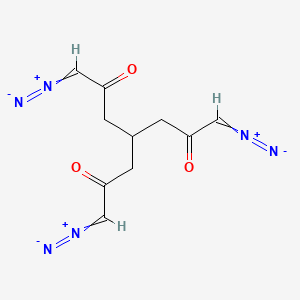
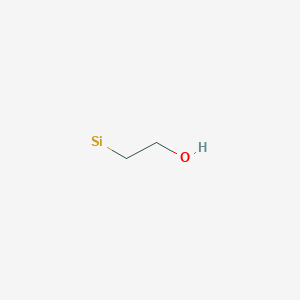

![7,8,10-Trimethyl-3-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14641392.png)

